Fluvoxamine, (Z)-

Catalog No.
S630332
CAS No.
89035-92-7
M.F
C15H21F3N2O2
M. Wt
318.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvoxamine, (Z)-

CAS Number

89035-92-7

Product Name

Fluvoxamine, (Z)-

IUPAC Name

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Molecular Formula

C15H21F3N2O2

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+

InChI Key

CJOFXWAVKWHTFT-XSFVSMFZSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F

Fluvoxamine, (Z)-, is a medication primarily used to treat major depressive disorder and obsessive-compulsive disorder (OCD) . However, its potential applications extend beyond these established uses, with ongoing research exploring its effects in various scientific fields.

Neurodegenerative Diseases

One area of investigation focuses on the potential benefits of Fluvoxamine, (Z)-, in neurodegenerative diseases like multiple sclerosis (MS). Studies suggest that it may offer neuroprotective and regenerative properties.

  • Oligodendrogenesis and Demyelination: Research on animal models of MS indicates that Fluvoxamine, (Z)-, can stimulate the production of oligodendrocytes, cells responsible for producing myelin, the protective sheath around nerve fibers. This effect, combined with its anti-inflammatory properties, could potentially promote remyelination and improve neurological function in MS patients Nature Journal: .

Other Areas of Research

While research is still ongoing and conclusive evidence is lacking, Fluvoxamine, (Z)-, is being investigated for its potential role in:

  • COVID-19 prevention and treatment: Some studies suggest that Fluvoxamine, (Z)-, may reduce the severity and duration of COVID-19 symptoms, although further research is needed to confirm these findings The Lancet).
  • Anxiety disorders: Preliminary research suggests Fluvoxamine, (Z)-, may be effective in treating specific anxiety disorders, such as social anxiety disorder, but more robust studies are needed National Institutes of Health.
  • Other mental health conditions: Ongoing research is exploring the potential use of Fluvoxamine, (Z)-, in treating other mental health conditions, such as bipolar disorder and eating disorders. However, conclusive data is currently limited.

Fluvoxamine, specifically the (Z)-isomer, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. Its chemical structure is characterized by the formula C₁₅H₂₁F₃N₂O₂, featuring a trifluoromethyl group and an oxime O-ether linkage, which contribute to its pharmacological properties . The compound enhances serotonin levels in the brain by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter, thereby improving mood and anxiety symptoms .

Fluvoxamine's mechanism of action involves inhibiting the reuptake of serotonin by presynaptic neurons in the central nervous system []. This increased serotonin availability is believed to contribute to its therapeutic effects in treating OCD and depression [].

Fluvoxamine is generally well-tolerated, but common side effects include nausea, diarrhea, insomnia, and sexual dysfunction []. In rare cases, it may cause serotonin syndrome, a potentially life-threatening condition []. Fluvoxamine can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before starting Fluvoxamine [].

, particularly in its metabolism. It is primarily metabolized in the liver through O-demethylation, involving cytochrome P450 enzymes such as CYP2D6 and CYP1A2, with minor contributions from CYP3A4 and CYP2C19 . Notably, fluvoxamine is photounstable; exposure to UV light can lead to photoisomerization into its (E)-isomer, indicating that light can significantly affect its stability and efficacy .

The primary mechanism of action for fluvoxamine involves blocking the reuptake of serotonin, which enhances serotonergic neurotransmission. Additionally, fluvoxamine exhibits strong activity at the sigma-1 receptor, which plays a role in neuroprotection and anti-inflammatory responses . This receptor's modulation suggests potential therapeutic applications beyond mood disorders, including neurodegenerative conditions and inflammation-related diseases.

Fluvoxamine can be synthesized through various methods involving multiple steps. A common approach includes:

  • Formation of the oxime: Reacting appropriate ketones with hydroxylamine to form oxime intermediates.
  • Alkylation: Introducing alkyl groups to form the desired side chains.
  • Trifluoromethylation: Employing trifluoromethylating agents to incorporate the trifluoromethyl group into the aromatic ring.

These steps are generally performed under controlled conditions to optimize yield and purity .

Fluvoxamine is primarily indicated for:

  • Obsessive-Compulsive Disorder: It is effective in reducing compulsive behaviors and intrusive thoughts.
  • Depression: Used as an antidepressant to alleviate symptoms of major depressive disorder.
  • Anxiety Disorders: It has shown efficacy in treating generalized anxiety disorder and social anxiety disorder.

Emerging studies also suggest potential applications in treating COVID-19 due to its anti-inflammatory properties and effects on immune modulation .

Fluvoxamine has significant interactions with various medications due to its influence on cytochrome P450 enzymes. For example:

  • It can increase plasma levels of benzodiazepines metabolized by CYP2C19, leading to heightened sedative effects.
  • Co-administration with olanzapine may double olanzapine's plasma concentration, necessitating careful monitoring to avoid toxicity .
  • The drug also interacts with nonsteroidal anti-inflammatory drugs and other psychotropic medications, emphasizing the need for caution in polypharmacy scenarios .

Fluvoxamine shares its classification as an SSRI with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
FluoxetineC₁₇H₁₈F₃NDepression, OCDStronger affinity for serotonin receptors; longer half-life
SertralineC₁₈H₂₂F₂N₄ODepression, PTSDFewer drug interactions; broader therapeutic range
ParoxetineC₁₉H₂₁F₃NDepression, anxiety disordersSignificant anticholinergic effects; weight gain potential
CitalopramC₁₈H₂₃BrN₂ODepressionMinimal drug interactions; lower risk of withdrawal symptoms

Fluvoxamine is unique among SSRIs due to its pronounced activity at the sigma-1 receptor and its specific application in obsessive-compulsive disorder treatment. Its distinct metabolic pathway also differentiates it from other SSRIs, influencing both efficacy and side effect profiles .

Traditional fluvoxamine synthesis relies on alkylation reactions involving 5-methoxy-4-trifluoromethylvalerophenone oxime as the key intermediate [1]. The classic approach, first disclosed in United States Patent 4,085,225, employs alkylation of the oxime compound with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of potassium hydroxide powder [1] [2]. This reaction proceeds at 25 degrees Celsius over a period of two days, representing a time-intensive process that poses challenges for industrial-scale production [1] [2].

The traditional method involves several sequential steps following the initial alkylation reaction [1]. After completion of the alkylation, the solvent is removed under vacuum, and the residue undergoes acidification and extraction with ether to remove unreacted oxime [1]. This is followed by basification, and the resulting fluvoxamine base is extracted into ether and washed with sodium bicarbonate solution [1]. The free base is then converted to the maleate salt by treatment with maleic acid in absolute ethanol, with the final product obtained through recrystallization from acetonitrile [1].

An alternative traditional route described in the same patent involves a five-step process beginning with alkylation of the oxime with ethylene oxide [1]. The reaction utilizes ethanol as solvent with lithium already dissolved, followed by addition of acetic acid to yield the hydroxyethyl compound as an oil [1]. This intermediate requires chromatographic purification over silica gel before conversion to a mesylate compound using methanesulfonyl chloride and triethylamine at temperatures between negative five and zero degrees Celsius [1]. The process concludes with amination using ammonia in methanol at 100 degrees Celsius in an autoclave for 16 hours [1].

A more industrially viable traditional approach was developed using toluene as solvent with polyethylene glycol-400 as a facilitator in the presence of potassium hydroxide powder [19]. This method operates at 30-35 degrees Celsius and produces fluvoxamine base in the toluene layer, which is subsequently treated with maleic acid in water [19]. The process yields a mixture containing approximately 98 percent syn E-isomer and 2 percent anti Z-isomer [1] [2].

Table 1: Traditional Alkylation Methods Comparison

MethodSolventBaseTemperature (°C)Reaction TimeIsomer Ratio (E:Z)
Patent 4,085,225DimethylformamidePotassium hydroxide252 daysNot specified
Ethylene oxide routeEthanol/LithiumVarious-5 to 100Multi-stepNot specified
Toluene methodToluene/Polyethylene glycol-400Potassium hydroxide30-35Shorter98:2

Stereoselective Synthesis of (Z)-Fluvoxamine: Solvent and Catalyst Optimization

The stereoselective synthesis of Z-fluvoxamine requires careful optimization of reaction conditions to favor formation of the geometrically less preferred isomer [1] [2]. Research has demonstrated that the oxime formation step is critical for controlling the E/Z isomer ratio, with sodium carbonate granules providing superior results compared to other bases [1] [2]. The particle size of sodium carbonate emerges as a key parameter for achieving optimal yield and high purity in the desired geometric configuration [1] [2].

Temperature optimization studies reveal that maintaining the oxime formation reaction at 45-50 degrees Celsius produces the most favorable isomer distribution [1] [2]. Temperatures below 45 degrees Celsius or above 50 degrees Celsius result in comparatively lower yields and reduced purity of the desired Z-isomer [1] [2]. The reaction typically requires 8-10 hours under these optimized conditions to achieve completion [1] [2].

Solvent selection plays a crucial role in determining the stereochemical outcome of the synthesis [16] [19]. Aprotic solvents such as toluene, when combined with appropriate phase transfer catalysts, can influence the geometric selectivity of the alkylation reaction [16] [19]. The use of polyethylene glycol-400 as a facilitator in toluene systems has been shown to improve both reaction efficiency and isomer selectivity [16] [19].

Catalyst optimization studies indicate that the choice of base significantly affects the E/Z ratio in the final product [1] [2] [20]. Potassium hydroxide flakes provide different selectivity patterns compared to sodium carbonate granules, with the alkylation reaction temperature being maintained at 40-45 degrees Celsius for optimal results [1] [2] [20]. Extended reaction times at elevated temperatures tend to favor formation of impurities rather than improved stereoselectivity [1] [2].

Table 2: Stereoselective Synthesis Conditions for Z-Fluvoxamine

ParameterOptimal ConditionEffect on Z-Isomer Formation
BaseSodium carbonate granulesEnhanced selectivity
Temperature (oxime formation)45-50°CMaximum Z-isomer yield
Temperature (alkylation)40-45°CReduced impurity formation
SolventToluene with facilitatorsImproved phase separation
Reaction time8-10 hours (oxime), 1-2 hours (alkylation)Optimal conversion

The alkylation step requires precise temperature control to achieve the desired stereochemical outcome [1] [2] [20]. Studies demonstrate that alkylation reactions conducted at temperatures of 50-55 degrees Celsius or higher, or at 40-45 degrees Celsius for extended periods, favor the formation of significant quantities of impurities rather than the desired Z-isomer [1] [2]. The optimal approach involves maintaining the alkylation temperature at 40-45 degrees Celsius for a limited time period of 1-2 hours [1] [2] [20].

Chromatographic Separation Techniques for E/Z Isomer Resolution

Chromatographic separation of fluvoxamine E/Z isomers presents unique challenges due to the subtle differences in their physical properties [9] [11] [12]. High-performance liquid chromatography represents the primary analytical and preparative technique for isomer resolution, with various stationary phases demonstrating different separation capabilities [22] [23] [24].

Reversed-phase chromatography using C18, C8, and C4 stationary phases shows varying degrees of success in resolving fluvoxamine geometric isomers [22] [23] [27]. Research indicates that C4 stationary phases provide superior resolution compared to longer alkyl chain phases, particularly when analyzing both fluvoxamine and its metabolites simultaneously [27]. The C4 column demonstrates the smallest change in retention factor values when mobile phase composition is altered, providing greater method robustness [27].

Mobile phase optimization studies reveal that pH control is critical for achieving baseline separation of E and Z isomers [22] [25]. Phosphate buffer systems at pH 2.5-3.5 combined with organic modifiers such as methanol or acetonitrile provide effective separation [22] [25]. The typical mobile phase composition utilizes methanol and phosphate buffer in ratios of 70:30 volume/volume, with flow rates of approximately 1.0-1.2 milliliters per minute [22] [25].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isomer identification and quantification [11]. Quantitative proton nuclear magnetic resonance can determine E/Z isomer ratios down to 0.2 percent levels using only 15 milligrams of sample [11]. This method provides sufficient sensitivity to meet pharmaceutical specifications requiring Z-isomer content below 0.5 percent [11].

Table 3: Chromatographic Conditions for E/Z Isomer Separation

Stationary PhaseMobile PhasepHRetention Time DifferenceResolution
C18 (250 × 4.6 mm)Methanol:Phosphate buffer (70:30)2.5ModerateGood
C8 (150 × 4.6 mm)Acetonitrile:Phosphate buffer (30:70)3.5GoodExcellent
C4 (150 × 4.6 mm)Variable organic:buffer ratios2.5-6.5OptimalExcellent
Nova-Pak CyanoPotassium phosphate:Acetonitrile (60:40)7.0GoodAcceptable

Preparative-scale separation of fluvoxamine isomers requires specialized column configurations and optimized loading conditions [12] [14]. The preparative method typically employs larger particle size stationary phases and modified flow rates to accommodate higher sample loads while maintaining resolution [12]. Detection wavelengths of 245-250 nanometers provide optimal sensitivity for monitoring the separation process [12] [25].

Photoisomerization presents both a challenge and an opportunity in isomer separation studies [9] [15]. Ultraviolet irradiation can convert E-fluvoxamine to the Z-isomer, providing a controlled method for generating reference standards [9] [15]. This photochemical transformation occurs in two distinct kinetic stages, with rapid conversion during the first seven days followed by slower conversion thereafter [15]. The photoisomerization process demonstrates pseudo-first-order kinetics with rate constants varying according to solution pH and the presence of photosensitizing agents [15].

Advanced separation techniques include the use of solid-phase extraction with mixed-mode cation exchange cartridges for sample preparation prior to analytical separation [12]. This approach requires only 300 microliters of plasma sample and achieves extraction yields exceeding 93 percent for both geometric isomers [12]. The method demonstrates precision values better than 4.0 percent relative standard deviation across the analytical range [12].

Table 4: Advanced Separation Techniques Performance

TechniqueSample VolumeExtraction YieldPrecision (RSD)Detection Limit
Solid-phase extraction + Liquid chromatography300 μL plasma>93%<4.0%5.0 ng/mL
Direct injection liquid chromatography250 μL serum97-100%<2.0%0.5 ng/mL
Nuclear magnetic resonance quantification15 mg solidN/A<2.0%0.2% isomer content
Gas chromatography-mass spectrometry1 mL plasmaVariable<5.0%10 μg/L

Recent crystallographic investigations have provided unprecedented insights into the molecular architecture of fluvoxamine and its complexes. The first comprehensive X-ray crystallographic evidence was obtained for the uncomplexed fluvoxamine maleate salt (3FXM-H+·3maleate-) designated as compound (1) [1]. This structure reveals a triclinic crystal system with space group P-1, exhibiting exceptional structural resolution at 1.8 Å [1]. The unit cell dimensions demonstrate a = 12.456 Å, b = 14.783 Å, and c = 16.234 Å, with the refinement achieving remarkably low root mean square deviations of 0.008 Å for bond lengths and 0.96° for bond angles [1] [2].

The crystallographic analysis reveals that three fluvoxamine protonated cations (FXM-H+) are counter-balanced by three planar maleate anions, forming a thin layer structure stabilized by infinite fused hydrogen-bond rings R44(12) and R64(16) [1]. The structural arrangement demonstrates significant intermolecular interactions including π...π, CF...π, and F...F interactions that contribute to the overall crystal stability [1]. The maleate ions adopt a planar configuration, which is crucial for the formation of the extensive hydrogen-bonding network observed in the crystal structure [1].

Crystallographic data for the β-cyclodextrin inclusion complex (2β-CD·2FXM-H+·maleate2-·23·2H2O) designated as compound (2) reveals an orthorhombic crystal system with space group P212121 [1]. The complex exhibits a tail-to-tail β-cyclodextrin dimer that encapsulates two fluvoxamine protonated cations through their 4-(trifluoromethyl)phenyl moieties [1]. This host-guest recognition pattern represents a unique structural motif observed specifically for β-cyclodextrin complexes with halogen-bearing selective serotonin reuptake inhibitors, emphasizing the critical role of halogen...halogen interactions in molecular recognition [1].

The protein-drug complex structure of fluvoxamine bound to cytochrome P450 46A1 (CYP46A1) has been determined at 2.5 Å resolution, crystallizing in the tetragonal space group I4122 [3] [4]. The structure reveals that the aminoethyl-containing arm of the Y-shaped fluvoxamine molecule coordinates the heme iron with a nitrogen-iron distance of 2.29 Å [3] [4]. The methoxy-containing arm is positioned at approximately 90° relative to the amino-containing chain, pointing away from the heme iron and forming extensive hydrophobic interactions with aliphatic amino acid residues including Leu112, Phe121, Leu219, Ile222, Ile301, Ala474, and Thr475 [4].

NMR Spectroscopic Differentiation of E/Z Isomers (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides definitive evidence for the stereochemical differentiation of fluvoxamine E/Z isomers through characteristic chemical shift patterns and coupling constants across multiple nuclei. Proton NMR analysis in dimethyl sulfoxide-d6 reveals two distinct signals in the hydroxyl proton region characteristic of oxime groups, appearing at 13.36 ppm for the E-isomer and 13.26 ppm for the Z-isomer [5]. The integration ratio of these signals demonstrates a predominance of the E-isomer with a ratio of 1.00:0.11 (E:Z), indicating that the E-configuration represents the thermodynamically favored form in solution [5].

Carbon-13 NMR spectroscopy provides complementary structural information, with the oxime carbon exhibiting chemical shifts at 157.2 ppm for the E-isomer and 156.8 ppm for the Z-isomer [5]. The trifluoromethyl carbon appears as a characteristic quartet at 124.2 ppm with a large carbon-fluorine coupling constant of 271 Hz (1JCF), confirming the direct carbon-fluorine bonding in the trifluoromethyl substituent [6] [7]. Two-dimensional carbon-fluorine correlation experiments demonstrate significant carbon-fluorine coupling constants of 34 Hz (2JCF) for the E-isomer and 32 Hz (2JCF) for the Z-isomer, providing additional stereochemical differentiation [6] [8].

Fluorine-19 NMR spectroscopy emerges as the most sensitive technique for isomer detection and quantification, with the trifluoromethyl group exhibiting chemical shifts at -62.4 ppm for the E-isomer and -62.8 ppm for the Z-isomer [7] [9]. The fluorine NMR method demonstrates exceptional sensitivity with detection limits of approximately 0.5 μg/mL and quantification limits of 2 μg/mL [7]. Long-range fluorine-proton coupling constants of 1.5 Hz (4JHF) for the E-isomer and 1.2 Hz (4JHF) for the Z-isomer provide additional stereochemical fingerprints [8] [9].

Quantitative fluorine-19 NMR analysis reveals that commercial fluvoxamine formulations contain predominantly the E-isomer, with Z-isomer content typically below 1% [10] [11]. The methodology utilizes broadband phase-sensitive two-dimensional NMR experiments that exploit the substantial sensitivity of fluorine-19 and its extensive coupling with proton and carbon-13 nuclei [6] [8]. Chemical shift correlation experiments between fluorine-19 and carbon-13 nuclei provide definitive structural assignments through the observation of carbon-induced fluorine isotopic shifts and multinuclear coupling patterns [8].

Computational Modeling of Isomer Stability via Density Functional Theory (DFT)

Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets provide comprehensive thermodynamic and structural insights into fluvoxamine isomer stability [1] [5]. The computational analysis reveals that the E-isomer represents the global energy minimum, while the Z-isomer exhibits a relative energy of +8.7 kJ/mol, confirming the experimental observation of E-isomer predominance [5]. The energy barrier for E/Z isomerization is calculated at 89.3 kJ/mol, indicating that interconversion between isomers requires substantial activation energy and explaining the kinetic stability of individual isomeric forms [5].

Molecular orbital analysis demonstrates distinct electronic properties between the isomers, with the E-isomer exhibiting a highest occupied molecular orbital energy of -6.38 eV and lowest unoccupied molecular orbital energy of -0.92 eV, resulting in a band gap of 5.46 eV [12]. The Z-isomer shows slightly higher orbital energies with a highest occupied molecular orbital at -6.42 eV and a band gap of 5.53 eV, reflecting subtle but significant electronic differences arising from the stereochemical configuration [12].

Optimized geometric parameters reveal characteristic differences in bond lengths and angles between the isomers. The oxime carbon-nitrogen double bond length is calculated as 1.279 Å for the E-isomer and 1.281 Å for the Z-isomer, while the nitrogen-oxygen bond lengths are 1.401 Å and 1.396 Å respectively [5]. These geometric variations reflect the different steric and electronic environments created by the alternative spatial arrangements of the substituents around the oxime functionality [5].

The calculated dipole moments provide additional insight into the molecular polarity differences, with the Z-isomer exhibiting a higher dipole moment of 3.24 Debye compared to 2.87 Debye for the E-isomer [12]. This difference arises from the spatial arrangement of the polar functional groups and influences the solvation behavior and intermolecular interactions of the respective isomers [12]. Solvation effects calculated using the IEFPCM dielectric continuum model with dimethyl sulfoxide as solvent demonstrate that the E-isomer maintains its thermodynamic advantage in polar protic environments [5].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

318.15551240 g/mol

Monoisotopic Mass

318.15551240 g/mol

Heavy Atom Count

22

Melting Point

120-121.5 °C

UNII

O4L1XPO44W

Related CAS

61718-82-9 (maleate)

Drug Indication

Indicated predominantly for the management of depression and for Obsessive Compulsive Disorder (OCD). Has also been used in the management of bulimia nervosa.
FDA Label

Livertox Summary

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. Fluvoxamine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Mechanism of Action

The exact mechanism of action of fluvoxamine has not been fully determined, but appears to be linked to its inhibition of CNS neuronal uptake of serotonin. Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. Studies have also demonstrated that fluvoxamine has virtually no affinity for α1- or α2-adrenergic, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, or 5-HT2 receptors, despite having an affinity for binding to σ1 receptors.

Other CAS

89035-92-7

Absorption Distribution and Excretion

Well absorbed, bioavailability of fluvoxamine maleate is 53%.
Nine metabolites were identified following a 5 mg radio labelled dose of fluvoxamine maleate, constituting approximately 85% of the urinary excretion products of fluvoxamine. The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours.
25 L/kg.

Metabolism Metabolites

Fluvoxamine is metabolized extensively by the liver.
Fluvoxamine has known human metabolites that include Fluvoxamino alcohol.
Hepatic Route of Elimination: The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours. Half Life: 15.6 hours

Wikipedia

Fluvoxamine
Lanthionine

Biological Half Life

15.6 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Explore Compound Types